![molecular formula C16H23N3O4 B15279726 5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate](/img/structure/B15279726.png)
5'-(tert-Butyl) 3'-ethyl 6',7'-dihydrospiro[cyclopropane-1,4'-pyrazolo[4,3-c]pyridine]-3',5'(2'H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate is a complex organic compound belonging to the class of pyrazolopyridines This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrazolo[4,3-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate typically involves multiple steps:
Formation of Pyrazolo[4,3-c]pyridine Core: The initial step involves the formation of the pyrazolo[4,3-c]pyridine core.
Cyclopropane Ring Formation: The cyclopropane ring is introduced through a cyclization reaction, often involving the use of diazo compounds and transition metal catalysts.
Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for cyclization reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the tert-butyl and ethyl positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, Pd/C catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学的研究の応用
5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as signal transduction and metabolic pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- **tert-Butyl 4’,6’-dihydrospiro[cyclopropane-1,7’-pyrazolo[4,3-c]pyridine]-5’(2’H)-carboxylate
- **5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of 5’-(tert-Butyl) 3’-ethyl 6’,7’-dihydrospiro[cyclopropane-1,4’-pyrazolo[4,3-c]pyridine]-3’,5’(2’H)-dicarboxylate lies in its spiro structure, which imparts distinct chemical and biological properties
特性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
321.37 g/mol |
IUPAC名 |
5-O-tert-butyl 3-O-ethyl spiro[6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-4,1'-cyclopropane]-3,5-dicarboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-13(20)12-11-10(17-18-12)6-9-19(16(11)7-8-16)14(21)23-15(2,3)4/h5-9H2,1-4H3,(H,17,18) |
InChIキー |
XZMGMVQRQVLTMJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NNC2=C1C3(CC3)N(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
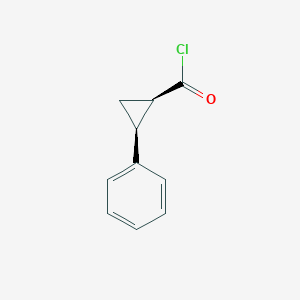
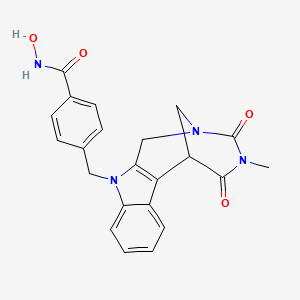
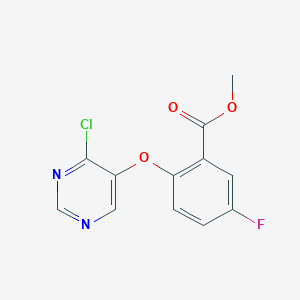

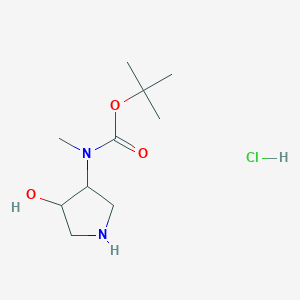
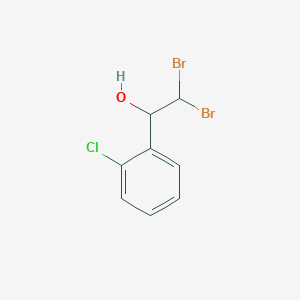
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
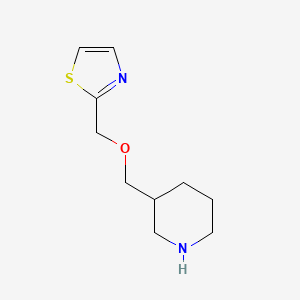
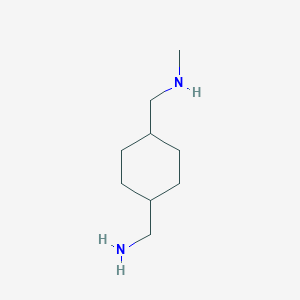
![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)
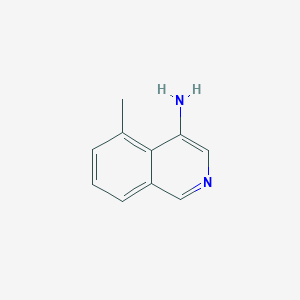
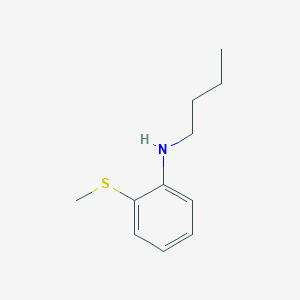
![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
